molecular formula C21H36O3 B1152597 (±)14(15)-EpEDE methyl ester

(±)14(15)-EpEDE methyl ester

Cat. No.: B1152597
M. Wt: 336.5
InChI Key: FZUFCVATWQINBH-PYQKRGIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(±)14(15)-EpEDE is an EpEDE formed from 8,11,14-eicosatrienoic acid, also known as dihomo-γ-linolenic acid (DGLA;  Item No. 90230). (±)14(15)-EpEDE methyl ester is an analog of (±)14(15)-EpEDE with greater lipid solubility than the free base. The methyl ester may be more amenable for the formulation of fatty acid-containing diets and dietary supplements.

Scientific Research Applications

Biofuel Production and Combustion

  • Waste Cooking Oil Methyl Esters (WCOME) as Biofuel : Kathirvel et al. (2016) explored the use of WCOME as a viable alternative fuel in compression ignition engines due to its low cost, non-toxicity, biodegradability, and renewable nature. The study emphasized WCOME's potential to minimize net greenhouse gas emissions and its compatibility with diesel engines, highlighting the importance of transesterification methods in influencing the physiochemical properties of the produced methyl esters (Kathirvel, Layek, & Muthuraman, 2016).

  • Chemical Kinetic Modeling in Biodiesel Combustion : Lai et al. (2011) focused on the development of chemical kinetic mechanisms for biodiesel, to aid in the creation of clean and efficient combustors using alternative fuels. The study involved the use of surrogate molecules to model the primary characteristics of biodiesel combustion, highlighting the role of the ester group in fatty acid alkyl esters that comprise biodiesel (Lai, Lin, & Violi, 2011).

Material Synthesis and Industrial Applications

  • Xylan Derivatives : Petzold-Welcke et al. (2014) discussed the chemical modification of xylan into biopolymer ethers and esters, leading to specific properties based on functional groups and substitution patterns. This research highlighted the potential of xylan esters in forming nanoparticles for drug delivery applications and proposed a range of applications including paper strength additives and antimicrobial agents (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

  • Selective Epoxidation of Vegetable Oils and Derivatives : Danov et al. (2017) reviewed the recent progress in selective epoxidation of vegetable oils and their derivatives, focusing on the production of epoxidized fatty acid compounds due to their environmentally friendly, biodegradable, renewable, and non-toxic nature. The study underlined the potential of these compounds in substituting epoxidized vegetable oils (EVOs) in various industrial applications (Danov, Kazantsev, Esipovich, Belousov, Rogozhin, & Kanakov, 2017).

Safety and Health Evaluations

Properties

Molecular Formula

C21H36O3

Molecular Weight

336.5

InChI

InChI=1S/C21H36O3/c1-3-4-13-16-19-20(24-19)17-14-11-9-7-5-6-8-10-12-15-18-21(22)23-2/h5,7,11,14,19-20H,3-4,6,8-10,12-13,15-18H2,1-2H3/b7-5-,14-11-/t19-,20+/m1/s1

InChI Key

FZUFCVATWQINBH-PYQKRGIJSA-N

SMILES

CCCCC[C@@H]1[C@@H](O1)C/C=CC/C=CCCCCCCC(OC)=O

Synonyms

(±)14,15-Epoxyeicosadienoic Acid methyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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